3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-15-7-4-6-14(12-15)18(22)20-13-17-10-5-11-21(17)16-8-2-1-3-9-16/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRJKEQOHSLNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate with benzoyl chloride under basic conditions.
Chlorination: The final step involves the chlorination of the benzamide core using thionyl chloride or another chlorinating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1797643-26-5 |
| Molecular Formula | C17H19ClN2O |
| Molecular Weight | 314.81 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound features a chloro group attached to a benzamide structure, with a phenylpyrrolidine moiety that is crucial for its biological activity.
The primary mechanism by which this compound exerts its effects is through the modulation of specific receptors and enzymes. Notably, it has been shown to interact with carbonic anhydrases, which are enzymes that play vital roles in maintaining acid-base balance in biological systems. Inhibition of these enzymes can lead to various therapeutic effects, particularly in conditions like glaucoma and edema.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, particularly as selective androgen receptor modulators (SARMs). The following points summarize the biological activity of this compound:
- Inhibition of Carbonic Anhydrases : The compound acts as an inhibitor of human carbonic anhydrase II (CA II), which is essential for regulating pH levels and fluid secretion in tissues.
-
Potential Therapeutic Applications :
- Glaucoma Treatment : By inhibiting CA II, the compound may help reduce intraocular pressure.
- Edema Management : Its ability to modulate fluid balance makes it a candidate for treating edema-related conditions.
- Cancer Therapy : The inhibition of CA II may also be relevant in certain cancer treatments where tumor growth is influenced by pH changes.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds related to this compound:
- SARMs Development : Research on SARMs has demonstrated that modifications in the pyrrolidine structure can enhance binding affinity to androgen receptors while minimizing side effects associated with traditional anabolic steroids .
- In Vivo Studies : In studies involving animal models, compounds similar to this compound showed selective anabolic effects without significant androgenic activity, indicating a favorable therapeutic index for muscle wasting diseases .
Q & A
Q. What are the established synthetic routes for 3-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide, and how can reaction conditions be optimized?
A common approach involves coupling 3-chlorobenzoyl chloride with a pyrrolidine-derived amine precursor. For example, in analogous syntheses, microwave-assisted reactions (e.g., 150°C, 20 hours in DMF with K₂CO₃) achieve higher yields (~93%) compared to traditional heating due to improved reaction kinetics and reduced side products . Post-synthesis purification typically employs ethyl acetate extraction and MgSO₄ drying. Optimization should prioritize solvent selection (DMF vs. dichloromethane), temperature control, and catalyst screening (e.g., Pd/C for hydrogenation steps in precursor synthesis) .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the pyrrolidine methylene group shows resonances at δ 3.3–3.3 ppm (DMSO-d₆), while aromatic protons appear at δ 7.3–7.6 ppm .
- X-ray diffraction : Monoclinic systems (space group P2₁/c) are typical for related benzamide derivatives. Parameters such as a = 12.6–14.6 Å, β = 98–105°, and Z = 4 indicate packing influenced by Cl substituents and hydrogen bonding .
- FT-IR : Stretch frequencies for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) are diagnostic .
Q. How can elemental analysis validate purity, and what deviations suggest impurities?
Elemental analysis (C, H, N) should align with theoretical values (e.g., N ≈ 7.5–7.99% for C₁₈H₁₈ClN₂O). Deviations >0.3% may indicate unreacted precursors (e.g., residual pyrrolidine derivatives) or solvent retention. Combustion analysis is preferred over mass spectrometry for quantifying light elements .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and crystal packing affect spectral data interpretation?
In related benzamides, intramolecular N–H···O bonds between the amide group and adjacent substituents (e.g., furan or pyrrolidine oxygen) stabilize specific conformers, causing unexpected NMR shifts or split peaks. For example, C(7) chains along the [010] axis in crystal lattices (via C–H···O interactions) can mask rotational freedom in solution, leading to discrepancies between solid-state and solution-phase data . Refinement software (e.g., SHELXL) can model these effects by adjusting thermal parameters and occupancy rates .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from subtle differences in substituent geometry. For example:
- Steric effects : Bulky 1-phenylpyrrolidine groups may hinder target binding compared to smaller amines.
- Electronic effects : The 3-Cl substituent’s electron-withdrawing nature alters charge distribution, impacting receptor affinity.
Docking studies paired with Hammett σ⁺ constants for substituents can rationalize activity trends. For analogs with conflicting bioassay results, compare logP values and solubility profiles to rule out pharmacokinetic artifacts .
Q. How can coordination chemistry approaches expand applications of this compound?
The pyrrolidine nitrogen and amide oxygen serve as potential ligands for metal ions. For instance, nickel(II) complexes of analogous benzamides adopt distorted square-planar geometries (Ni–S/O bond lengths ~1.8–2.0 Å), enhancing catalytic or antimicrobial properties. Synthetic protocols involve refluxing the ligand with NiCl₂·6H₂O in ethanol, followed by recrystallization. Spectroscopic monitoring (UV-Vis, EPR) is critical to confirm complexation .
Q. What computational methods predict substituent effects on stability and reactivity?
- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to assess intramolecular interactions (e.g., N–H···O bond strength).
- Molecular dynamics : Simulate solvation effects in DMSO or water to predict aggregation behavior.
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking vs. hydrogen bonding) to guide crystal engineering .
Methodological Notes
- Contradiction management : Conflicting crystallographic data (e.g., monoclinic vs. orthorhombic systems) may arise from polymorphic variations. Use differential scanning calorimetry (DSC) to identify phase transitions .
- Spectral artifacts : Residual solvents (e.g., DMF) in NMR samples can obscure signals. Employ high-vacuum drying and deuterated solvents for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
